rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide
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Overview
Description
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide: is a chemical compound with the molecular formula C6H9Cl2NO3S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and two chlorine atoms attached to the acetamide group.
Preparation Methods
The synthesis of rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide involves several steps. The synthetic route typically starts with the preparation of the thiolane ring, followed by the introduction of the chlorine atoms and the acetamide group. The reaction conditions often include the use of chlorinating agents and solvents such as dichloromethane or chloroform. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide: This compound lacks the racemic mixture and contains only one enantiomer.
N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide: This compound lacks the chlorine atom on the acetamide group.
2-chloro-N-[(3R,4S)-4-chloro-1lambda6-thiolan-3-yl]acetamide: This compound lacks the dioxo groups on the thiolane ring.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9Cl2NO3S |
---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9Cl2NO3S/c7-1-6(10)9-5-3-13(11,12)2-4(5)8/h4-5H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |
InChI Key |
XPRVHYWQGSYRSB-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)NC(=O)CCl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)CCl |
Origin of Product |
United States |
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